2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate
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Overview
Description
2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a 2,5-dioxopyrrolidin-1-yl moiety attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-ylmethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylaminoethyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its use in monoclonal antibody production.
®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A novel antiseizure agent with drug-like properties.
Uniqueness
2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate is unique due to its specific structural features and versatile applications. Unlike similar compounds, it combines the properties of both diethylaminoethyl and 2,5-dioxopyrrolidin-1-yl groups, making it suitable for a broader range of reactions and applications .
Properties
CAS No. |
78800-27-8 |
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Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H25N3O4/c1-3-20(4-2)11-12-25-18(24)14-5-7-15(8-6-14)19-13-21-16(22)9-10-17(21)23/h5-8,19H,3-4,9-13H2,1-2H3 |
InChI Key |
KNDSNVQWVTWREC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Origin of Product |
United States |
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